molecular formula C10H16N2O3S B12118616 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B12118616
M. Wt: 244.31 g/mol
InChI Key: OWEKRRKBKSCCQY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino-substituted benzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the sulfonamide is alkylated with 2-methoxyethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The methoxyethyl group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzene-1-sulfonamide: Lacks the methoxyethyl group, making it less soluble.

    N-(2-Methoxyethyl)benzene-1-sulfonamide: Lacks the aminomethyl group, reducing its potential as an enzyme inhibitor.

Uniqueness

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide is unique due to the presence of both the aminomethyl and methoxyethyl groups, which confer enhanced solubility and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10/h2-5,12H,6-8,11H2,1H3

InChI Key

OWEKRRKBKSCCQY-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

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